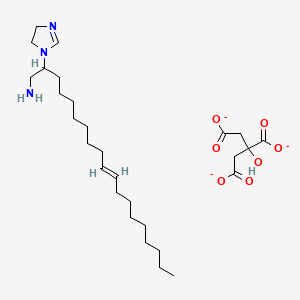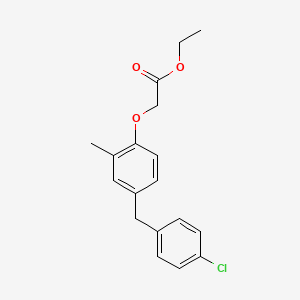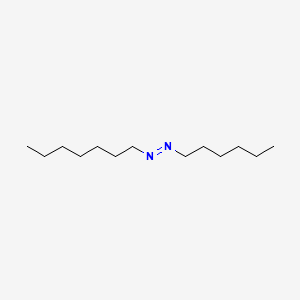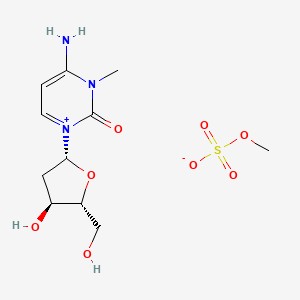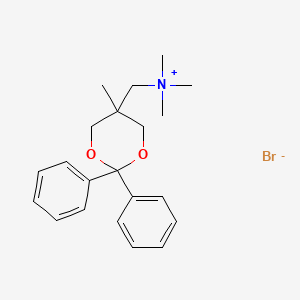![molecular formula C8H9ClNNaO3S B13768574 Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt CAS No. 68227-26-9](/img/structure/B13768574.png)
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique properties and reactivity, making it valuable in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with [(3-chloro-2-methylphenyl)amino] compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes, including electroplating and as a catalyst in chemical manufacturing.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
[(3-chloro-2-methylphenyl)amino] compounds: These compounds share structural similarities and may exhibit similar reactivity.
Uniqueness
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
68227-26-9 |
|---|---|
Molekularformel |
C8H9ClNNaO3S |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
sodium;(3-chloro-2-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S.Na/c1-6-7(9)3-2-4-8(6)10-5-14(11,12)13;/h2-4,10H,5H2,1H3,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
QYQIDLKDRIVWLH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





